3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid

Catalog No.
S11557303
CAS No.
M.F
C21H21N3O7
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydro...

Product Name

3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]propanoic acid

Molecular Formula

C21H21N3O7

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C21H21N3O7/c1-30-16-8-7-12(9-17(16)31-2)15(10-19(26)27)22-18(25)11-24-20(28)13-5-3-4-6-14(13)23-21(24)29/h3-9,15H,10-11H2,1-2H3,(H,22,25)(H,23,29)(H,26,27)

InChI Key

WGKALOXGHZGKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)OC

The compound 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid is a complex organic molecule with significant potential in medicinal chemistry. This compound features a propanoic acid backbone substituted with a 3,4-dimethoxyphenyl group and a 2,4-dioxo-1,4-dihydroquinazolin moiety. The presence of these functional groups suggests that this compound may exhibit interesting biological activities due to the structural diversity and potential for various interactions within biological systems.

The chemical reactivity of this compound can be attributed to its functional groups. The carboxylic acid group (from propanoic acid) is likely to engage in typical acid-base reactions, while the amide bond formed with the acetyl group can undergo hydrolysis. The quinazolin moiety may participate in electrophilic aromatic substitution reactions or nucleophilic additions due to its electron-deficient nature.

Preliminary studies suggest that compounds containing quinazoline derivatives often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid is yet to be fully characterized but may mirror these properties due to its structural components.

Synthesis of this compound can be approached through several methods:

  • Condensation Reactions: The synthesis could involve the condensation of 3-(3,4-dimethoxyphenyl)propanoic acid with an appropriate quinazoline derivative.
  • Acetylation: An acetylation step may be necessary to introduce the acetyl group onto the nitrogen atom of the quinazoline structure.
  • Functional Group Modifications: Further modifications can be made to optimize the compound's properties for desired biological activity.

Specific synthetic routes would require detailed experimental procedures and conditions that are typically outlined in organic chemistry literature.

The potential applications of 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid span various fields:

  • Pharmaceutical Development: Given its structural attributes, it may serve as a lead compound for developing new drugs targeting cancer or other diseases.
  • Biochemical Research: This compound could be utilized in studies exploring the mechanisms of action of quinazoline derivatives in biological systems.

Interaction studies involving this compound would focus on its binding affinity and efficacy against specific biological targets such as enzymes or receptors implicated in disease processes. Techniques such as molecular docking and in vitro assays would be essential for elucidating these interactions.

Several compounds share structural similarities with 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid, which can be compared based on their functional groups and biological activities:

Compound NameStructureNotable Properties
3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acidStructureExhibits anti-cancer properties
3-(3,4-Dimethoxyphenyl)propionic acidStructureKnown for anti-inflammatory effects
2-Amino-5-(4-methylphenyl)-1H-pyrimidine-4,6-dioneN/APotential anti-cancer activity

This comparison highlights the unique combination of both a dimethoxyphenyl group and a quinazoline derivative in our compound, which may contribute to its distinctive biological profile.

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

427.13795002 g/mol

Monoisotopic Mass

427.13795002 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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